3-(2-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
Description
The compound 3-(2-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one features a benzoxazolone core (benzo[d]oxazol-2(3H)-one) linked via a 2-oxoethyl group to a piperidine ring substituted with a furan-2-ylmethyl sulfonyl moiety. The sulfonyl group enhances electronegativity and may improve metabolic stability, while the furan ring could contribute to lipophilicity and receptor binding specificity.
Properties
IUPAC Name |
3-[2-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6S/c22-18(12-21-16-5-1-2-6-17(16)27-19(21)23)20-9-7-15(8-10-20)28(24,25)13-14-4-3-11-26-14/h1-6,11,15H,7-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCPLESTPYMHQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)CN3C4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a novel synthetic molecule that integrates a furan ring, piperidine moiety, and a benzo[d]oxazole structure. This complex arrangement suggests potential biological activities that warrant investigation, particularly in areas such as anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 381.5 g/mol. The presence of the furan and piperidine rings enhances its pharmacological profile, making it a candidate for diverse therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 381.5 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group is known for its role in enzyme inhibition, while the piperidine ring may facilitate binding to various receptors. Preliminary studies suggest that it may act on pathways involved in inflammation and cancer cell proliferation.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing piperidine and sulfonamide functionalities have shown promising activity against various bacterial strains. In one study, the synthesized compounds exhibited minimum inhibitory concentrations (MICs) ranging from 1.5 to 5 µg/mL against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has been explored through its interaction with cyclooxygenase (COX) enzymes. A related study indicated that similar benzoxazole derivatives displayed selective COX-II inhibition with IC50 values as low as 0.011 µM, suggesting that our compound may possess comparable efficacy .
Anticancer Properties
The anticancer potential of this compound is also noteworthy. Research indicates that derivatives of piperidine can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of tumor growth factors. For example, compounds with similar structural features have been reported to inhibit cell proliferation in breast and colon cancer cell lines .
Case Studies
- Study on Antimicrobial Efficacy : A study synthesized several piperidine derivatives, including those with furan and sulfonamide groups, which were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications significantly enhanced antibacterial activity with IC50 values as low as 1.33 µM .
- Evaluation of Anti-inflammatory Effects : In another investigation focusing on COX inhibitors, a series of benzoxazole derivatives were assessed for their anti-inflammatory properties. The most potent compound exhibited an IC50 value significantly lower than that of traditional NSAIDs like Celecoxib .
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its antimicrobial and anticancer properties. Its structural components allow it to interact with various biological targets, making it a candidate for therapeutic agents against diseases such as cancer and infections.
Case Study: Anticancer Activity
Research has indicated that derivatives of compounds containing a furan moiety exhibit significant anticancer activity by inhibiting cell proliferation in various cancer cell lines. For instance, a study demonstrated that similar compounds showed IC50 values in the low micromolar range against breast cancer cells, suggesting potential for further development as anticancer agents .
Anti-inflammatory Properties
Compounds with furan and piperidine structures have been shown to modulate inflammatory pathways. The mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), positioning this compound as a candidate for anti-inflammatory therapies.
Case Study: COX Inhibition
In vitro studies have reported that related compounds exhibited significant COX-II inhibitory activity with IC50 values ranging from 0.011 to 0.4 μM, indicating their potential effectiveness in treating inflammatory conditions .
Neuropharmacological Effects
The piperidine component is associated with various neuropharmacological effects, including potential anxiolytic and analgesic activities. Preliminary studies suggest that this compound may interact with neurotransmitter receptors, indicating its utility in managing pain and anxiety disorders.
Case Study: Analgesic Activity
Research has shown that compounds similar to this one demonstrated significant analgesic effects in animal models, achieving comparable efficacy to established pain relievers .
Industrial Applications
Beyond medicinal uses, the compound serves as a versatile building block in synthetic chemistry. It can be employed in the development of new materials and chemical processes due to its unique structural features.
Table: Summary of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial & Anticancer agents | IC50 values indicating significant activity |
| Anti-inflammatory | COX inhibition | Comparable efficacy to existing anti-inflammatory drugs |
| Neuropharmacology | Pain management & Anxiety relief | Significant analgesic effects observed |
| Industrial Chemistry | Building block for complex molecules | Versatile applications in material development |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound 5a
- Structure : 3-(3-(4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)ethyl)piperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one
- Key Differences : Replaces the sulfonated piperidine with a piperazine-propyl linker and lacks the furan substituent.
- Synthesis : Yielded 67% via coupling reactions in DMF with K₂CO₃, followed by column chromatography .
- Implications : The piperazine-propyl chain may reduce steric hindrance compared to the bulkier sulfonyl-piperidine group in the target compound.
Compound SN79
- Structure : 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one
- Key Differences : Features a 4-fluorophenyl-piperazine-butyl chain instead of the sulfonated piperidine.
- Pharmacology : Documented as a sigma receptor ligand, highlighting the role of fluorophenyl groups in enhancing receptor affinity .
Compound 6-(Piperazin-1-ylsulfonyl)benzo[d]oxazol-2(3H)-one
- Structure : Direct sulfonation of the benzoxazolone core with a piperazine group.
- Key Differences : Lacks the 2-oxoethyl-piperidine linkage and furan substituent.
- Applications : Used as a synthetic intermediate for CNS-active compounds .
Substituent-Driven Functional Comparisons
Key Observations:
Sulfonyl vs. Sulfinyl Groups : The target compound’s sulfonyl-piperidine group (electron-withdrawing) contrasts with sulfinyl derivatives (e.g., 6-{[2-(4-benzylpiperidin-1-yl)ethyl]sulfinyl}-1,3-benzoxazol-2(3H)-one in ), which are more oxidation-sensitive .
Furan vs. Aromatic Substitutents : The furan ring in the target compound may offer improved metabolic stability compared to fluorophenyl groups (as in SN79) but could reduce binding affinity to sigma receptors .
Synthetic Yields : Piperazine-linked derivatives (e.g., 5a, 5o) show moderate yields (63–73%), while complex substitutions (e.g., S159) yield poorly (25%), suggesting challenges in optimizing bulky substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
